molecular formula C16H16N4 B2684096 2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile CAS No. 310457-30-8

2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2684096
CAS No.: 310457-30-8
M. Wt: 264.332
InChI Key: TZKVMPCCMASBBJ-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a naphthyridine core, which is a fused bicyclic structure containing nitrogen atoms, making it a versatile scaffold for the development of bioactive molecules.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-component reactions (MCRs). One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .

Scientific Research Applications

2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-phenyl-6-methylpyridine
  • 2-Amino-4-phenyl-6-methylquinoline
  • 2-Amino-4-phenyl-6-methylisoquinoline

Uniqueness

Compared to similar compounds, 2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is unique due to its specific naphthyridine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing novel bioactive molecules and materials .

Properties

IUPAC Name

2-amino-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-20-8-7-14-13(10-20)15(11-5-3-2-4-6-11)12(9-17)16(18)19-14/h2-6H,7-8,10H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKVMPCCMASBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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